molecular formula C18H19Cl2NO2 B4854410 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

Cat. No. B4854410
M. Wt: 352.3 g/mol
InChI Key: KCHZGRIPHYIITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide, also known as Dicamba, is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds. It was first introduced in the 1960s and has since become one of the most popular herbicides in the world. Dicamba is a selective herbicide, which means it only targets certain types of weeds while leaving crops unharmed.

Mechanism of Action

4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide works by disrupting the growth and development of plants. It is absorbed by the leaves and stems of the target plants and transported to the growing points, where it interferes with the production of auxins, which are hormones that regulate plant growth. This leads to abnormal growth and eventually, the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants. It can cause cell division to slow down, leading to stunted growth. It can also cause the leaves to curl and become distorted. In addition, this compound can affect the photosynthetic process, leading to reduced chlorophyll production and decreased energy production.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide is its effectiveness against a wide range of broadleaf weeds. It is also relatively easy to apply and has a low risk of leaching into groundwater. However, this compound can be toxic to non-target plants and can have negative effects on soil microorganisms. In addition, the use of this compound can lead to the development of herbicide-resistant weeds, which can be difficult to control.

Future Directions

There are several areas of research that could be explored in the future regarding 4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide. One area is the development of new formulations that are more effective and have fewer negative effects on the environment. Another area is the study of the long-term effects of this compound on soil health and biodiversity. Additionally, research could be conducted on the potential use of this compound in combination with other herbicides to reduce the risk of herbicide-resistant weeds. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production.
Conclusion:
In conclusion, this compound is a synthetic herbicide that has been widely used in agriculture for several decades. It is effective against a wide range of broadleaf weeds and has been extensively studied for its herbicidal properties. This compound works by disrupting the growth and development of plants and has a range of biochemical and physiological effects on plants. While this compound has several advantages, such as its effectiveness and ease of application, it also has limitations, such as its potential negative effects on non-target plants and soil microorganisms. Future research could focus on the development of new formulations, the study of long-term effects, the potential use of this compound in combination with other herbicides, and the development of new synthesis methods.

Scientific Research Applications

4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide has been extensively studied for its herbicidal properties. It has been shown to be effective against a wide range of broadleaf weeds, including those that are resistant to other herbicides. This compound is commonly used in combination with other herbicides, such as glyphosate, to increase its effectiveness. In addition to its use in agriculture, this compound is also used in research to study the effects of herbicides on plant physiology and ecology.

properties

IUPAC Name

4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2NO2/c1-12-8-13(2)10-15(9-12)21-18(22)4-3-7-23-17-6-5-14(19)11-16(17)20/h5-6,8-11H,3-4,7H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHZGRIPHYIITA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Reactant of Route 5
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(2,4-dichlorophenoxy)-N-(3,5-dimethylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.